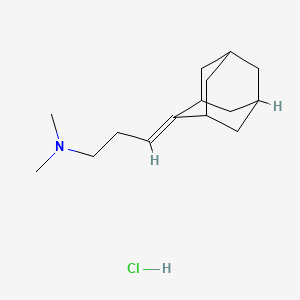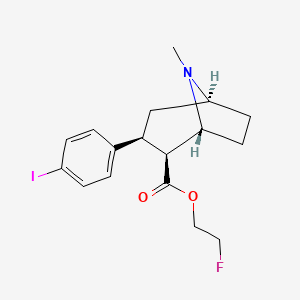
2-FE-beta-Cit
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-FE-beta-Cit typically involves the alkylation of nor-beta-CIT with 2-fluoroethyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .
化学反应分析
Types of Reactions
2-FE-beta-Cit undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
2-FE-beta-Cit has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving dopamine transporters and their role in neurological processes.
Medicine: Utilized in the development of diagnostic imaging agents for conditions like Parkinson’s disease.
Industry: Applied in the production of pharmaceuticals and other chemical products .
作用机制
The mechanism of action of 2-FE-beta-Cit involves its high affinity for dopamine transporters. By binding to these transporters, it inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This action is crucial for its use in diagnostic imaging and research on neurological disorders .
相似化合物的比较
Similar Compounds
beta-CIT: Another phenyltropane derivative with high affinity for dopamine transporters.
FP-CIT: A fluoropropyl derivative used in similar applications.
Uniqueness
2-FE-beta-Cit is unique due to its specific binding affinity and stability, making it a preferred choice for certain research applications. Its fluorine atom enhances its metabolic stability compared to other similar compounds .
属性
分子式 |
C17H21FINO2 |
|---|---|
分子量 |
417.26 g/mol |
IUPAC 名称 |
2-fluoroethyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21FINO2/c1-20-13-6-7-15(20)16(17(21)22-9-8-18)14(10-13)11-2-4-12(19)5-3-11/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1 |
InChI 键 |
FWXXADKIJMPYFM-JJXSEGSLSA-N |
手性 SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OCCF |
规范 SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
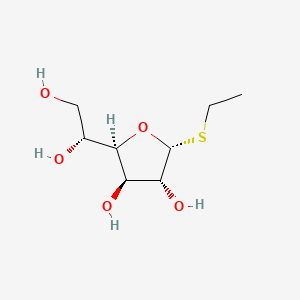

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)

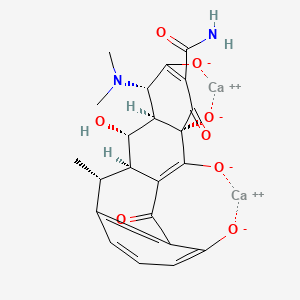
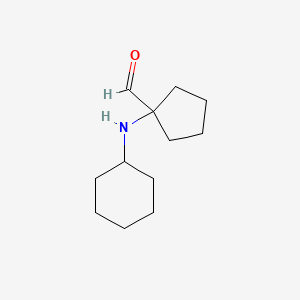

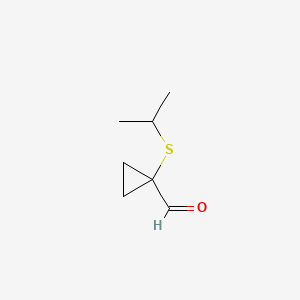
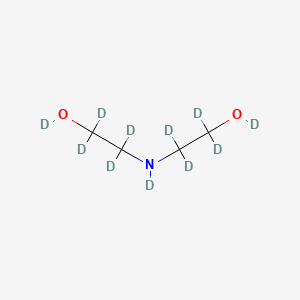

![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
